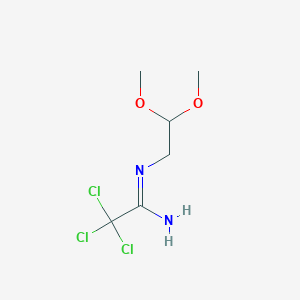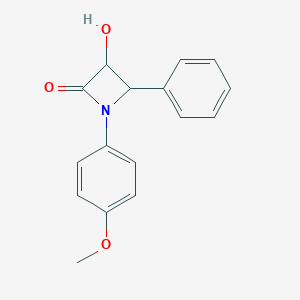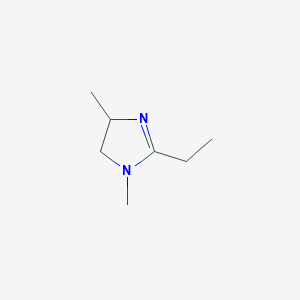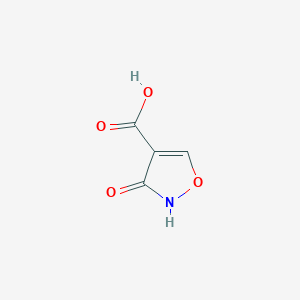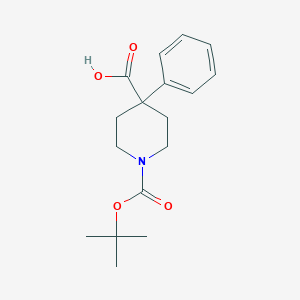
1-(tert-Butoxycarbonyl)-4-phenylpiperidine-4-carboxylic acid
Übersicht
Beschreibung
Synthesis Analysis
1-(tert-Butoxycarbonyl)-4-phenylpiperidine-4-carboxylic acid is synthesized through specialized chemical processes. One relevant synthesis involves N-tert.-butoxycarbonyl-aminomethyl(α-phenyl)phenoxyacetic acid, which is suitable for use as a handle in the solid-phase synthesis of peptide α-carboxamides (Gaehde & Matsueda, 1981). Another study describes the synthesis of similar compounds, highlighting the utility of tert-butoxycarbonyl groups in the synthesis of complex organic molecules (Hsiao, Yang, & Chen, 2000).
Molecular Structure Analysis
The molecular structure of compounds containing the tert-butoxycarbonyl group, like 1-(tert-Butoxycarbonyl)-4-phenylpiperidine-4-carboxylic acid, has been extensively studied. For example, the crystal structure of O-Benzyl-N-tert-butoxycarbonyl-N-methyl-L-tyrosine was analyzed to examine peptide conformation, highlighting the role of tert-butoxycarbonyl groups in molecular architecture (Jankowska et al., 2002).
Chemical Reactions and Properties
The tert-butoxycarbonyl group is known for its reactivity and utility in various chemical reactions. A study on tert-butyl phenylazocarboxylates demonstrates the versatility of this group in synthetic organic chemistry, where it can undergo nucleophilic substitutions and radical reactions (Jasch, Höfling, & Heinrich, 2012).
Physical Properties Analysis
The physical properties of compounds containing tert-butoxycarbonyl groups have been analyzed in various studies. For instance, the synthesis and characterization of ortho-linked polyamides based on bis(ether-carboxylic acid) or bis(ether amine) derived from 4-tert-butylcatechol provide insights into the solubility, thermal stability, and crystallinity of these compounds (Hsiao, Yang, & Chen, 2000).
Chemical Properties Analysis
The chemical properties of tert-butoxycarbonyl-containing compounds are critical for their utility in synthetic chemistry. A study on the use of tert-butyl amino carbonate as an acylating reagent for amines highlights the chemical reactivity and versatility of this group in forming BOC-amino acids (Harris & Wilson, 2009).
Wissenschaftliche Forschungsanwendungen
Use as a tert-butoxycarbonylation reagent : The compound has been used as a tert-butoxycarbonylation reagent for acidic proton-containing substrates such as phenols, aromatic and aliphatic amine hydrochlorides, and aromatic carboxylic acids, offering chemoselective reactions under mild conditions with high yield (Saito, Ouchi, Takahata, 2006).
Solid-phase synthesis of peptide α-carboxamides : It has been used in the synthesis of N-tert-butoxycarbonyl-aminomethyl(α-phenyl)phenoxyacetic acid, a handle for solid-phase synthesis of peptide α-carboxamides, demonstrating high stability and efficiency (Gaehde, Matsueda, 1981).
Crystal structure study : The crystal structure of a related compound, O-Benzyl-N-tert-butoxycarbonyl-N-methyl-L-tyrosine, was studied to examine the role of N-methylation in peptide conformation (Jankowska et al., 2002).
Pharmacophore design for anticancer agents : Functionalized amino acid derivatives involving N-substitution with tert-butoxycarbonyl groups have been synthesized and evaluated for their cytotoxicity against human cancer cell lines, indicating potential in designing new anti-cancer agents (Kumar et al., 2009).
Antibacterial activities : The compound has been used in synthesizing N-tert-butoxycarbonyl-thiazolidine carboxylic acid, showing promising antibacterial activities against various bacterial strains (Song, Ma, Zhu, 2015).
Improved selectivity in removal of tert-butoxycarbonyl group : Research has been conducted on improving the selectivity of removing the tert-butoxycarbonyl group, which is essential in peptide synthesis (Bodanszky, Bodanszky, 2009).
Synthesis of N-tert-butoxycarbonylation of amines : The compound has been used in the efficient N-tert-butoxycarbonylation of amines, highlighting its versatility in organic synthesis (Heydari et al., 2007).
Safety And Hazards
The safety data sheet for a similar compound, “1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid”, indicates that it causes skin irritation and serious eye irritation . Precautionary measures include washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .
Eigenschaften
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenylpiperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4/c1-16(2,3)22-15(21)18-11-9-17(10-12-18,14(19)20)13-7-5-4-6-8-13/h4-8H,9-12H2,1-3H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDWOYDIXKYSZPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10353135 | |
| Record name | 1-(tert-Butoxycarbonyl)-4-phenylpiperidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10353135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(tert-Butoxycarbonyl)-4-phenylpiperidine-4-carboxylic acid | |
CAS RN |
167262-68-2 | |
| Record name | 1-(tert-Butoxycarbonyl)-4-phenylpiperidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10353135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[(tert-butoxy)carbonyl]-4-phenylpiperidine-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

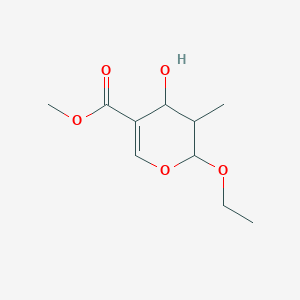



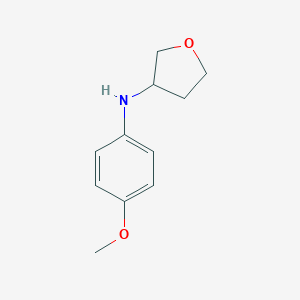
![2-[[(1S,2S)-2-ethoxycyclopropyl]methylidene]-1,3-dithiane](/img/structure/B61211.png)
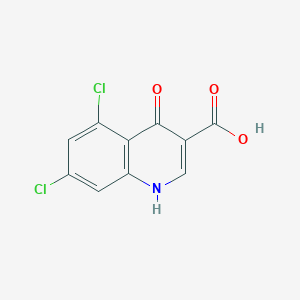
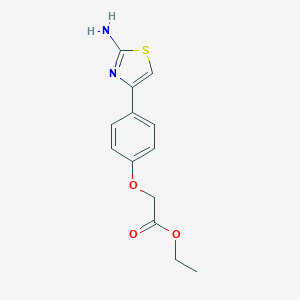

![3-Penten-2-one, 4-[(1-methylethyl)amino]-, (E)-(9CI)](/img/structure/B61217.png)
